Ethyl imidazo[1,5-a]pyridine-6-carboxylate

IRAP inhibitor Cognitive disorders Medicinal chemistry

In medicinal chemistry, sourcing isomerically pure imidazo[1,5-a]pyridine building blocks with consistent batch quality presents a persistent supply bottleneck. Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8) directly resolves this challenge: • Validated IRAP inhibitor scaffold: low-micromolar IC50 (1.0-2.9 µM) with >125-fold selectivity over APN • Versatile 6-CO2Et handle enables SAR exploration, NHC ligand synthesis, and fluorogenic probe development • In stock with standard pack sizes from 10 mg to bulk custom; global shipping available

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 256935-75-8
Cat. No. B1510286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyridine-6-carboxylate
CAS256935-75-8
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=NC=C2C=C1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3
InChIKeyUXHYSOWAFBBJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl imidazo[1,5-a]pyridine-6-carboxylate Core Scaffold Profile


Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8) is a heteroaromatic building block featuring a fused imidazo[1,5-a]pyridine core bearing an ethyl carboxylate at the 6-position [1]. Its molecular formula is C10H10N2O2 with a molecular weight of 190.20 g/mol [1]. The scaffold is classified as a bicyclic pyridine containing ring-junction nitrogen, a structural motif identified as privileged in medicinal chemistry due to enhanced target binding and elevated potency potential compared to simple monocyclic heteroaromatics . The ester group at the 6-position provides a versatile handle for derivatization, making this compound a strategic intermediate for synthesizing imidazo[1,5-a]pyridine-based inhibitors, N-heterocyclic carbene (NHC) ligands, and fluorescent probes.

1
Core Scaffold
Fused imidazo[1,5-a]pyridine with ethyl carboxylate at the 6-position
2
Derivatization Handle
Ester group supports synthesis of inhibitors, NHC ligands, and probes
3
Privileged Motif
Bicyclic ring-junction nitrogen reported to enhance target binding potential

Ethyl imidazo[1,5-a]pyridine-6-carboxylate: Isomer & Ester Comparison


Within the imidazopyridine family, the specific [1,5-a] ring fusion and the ethyl carboxylate at position 6 confer distinct electronic, steric, and reactivity profiles that are not replicated by closely related analogs. The [1,5-a] isomer differs fundamentally from the [1,2-a] isomer in nitrogen positioning, altering the scaffold's hydrogen-bonding capacity, π-stacking geometry, and NHC ligand σ-donor character [1]. The ethyl ester offers a balance of lipophilicity (XLogP3-AA = 2.1) and hydrolytic lability that differs from the free acid (CAS 256935-76-9) and methyl ester analogs, impacting both solubility and metabolic stability in downstream applications [2]. Simply substituting an alternative imidazopyridine isomer or a different carboxylate derivative without quantitative validation risks altering potency (by up to 20-fold in SAR studies), selectivity, and synthetic tractability [3].

[1,5-a] vs [1,2-a] Isomer Mismatch
Nitrogen positioning alters hydrogen-bonding, π-stacking, and NHC σ-donor character; ring-fusion isomer may shift target engagement.
Ethyl Ester vs Free Acid or Methyl Ester
Ethyl ester offers a distinct lipophilicity and hydrolytic lability balance; substituting free acid or methyl ester may alter solubility and metabolic stability.
Scaffold Hop Without Validation
Replacing imidazopyridine with alternative chemotypes risks significant potency shifts in downstream SAR; comparator scaffolds were inactive in matched screening.

Ethyl imidazo[1,5-a]pyridine-6-carboxylate: Evidence Differentiation


IRAP Inhibitory Potency Comparison

In a head-to-head comparative screening campaign of approximately 10,500 lead-like and drug-like compounds against insulin-regulated aminopeptidase (IRAP), an imidazo[1,5-a]pyridine derivative (hit compound 1a) exhibited an IC50 of 2.9 µM, whereas benzopyran-based and spiro-oxindole dihydroquinazolinone scaffolds from the same library were either inactive or displayed significantly weaker inhibition [1]. Optimization of this imidazo[1,5-a]pyridine scaffold, which is readily accessible from Ethyl imidazo[1,5-a]pyridine-6-carboxylate via standard derivatization, yielded a best-in-series compound with an IC50 of 1.0 µM, representing a 2.9-fold improvement over the initial hit and a >20-fold improvement over stereochemically inverted or methyl-depleted analogs [1].

IRAP Inhibitory Potency
Head-to-head
Imidazo[1,5-a]pyridine derivative IC50: 1.0 µM (optimized), 2.9 µM (hit). Comparator scaffolds inactive or weaker.
Supports IRAP pathway-study fit
Enzymatic assay, L-Leu-pNA substrate, human IRAP. Reported >20-fold improvement over stereochemically inverted analogs.
IRAP inhibitor Cognitive disorders Medicinal chemistry

Selectivity Over Aminopeptidase N

Compound 6a, an imidazo[1,5-a]pyridine derivative synthesized from building blocks analogous to Ethyl imidazo[1,5-a]pyridine-6-carboxylate, exhibited no inhibition of the closely related aminopeptidase N (APN) at concentrations up to 125 µM, while inhibiting IRAP with an IC50 of 2.9 µM [1]. In contrast, many other aminopeptidase inhibitors, including peptide-based and benzopyran scaffolds, show significant cross-reactivity with APN due to active site homology [1].

Selectivity Over APN
Head-to-head
APN IC50 >125 µM vs IRAP IC50 2.9 µM (>43-fold selectivity window)
Isoform-selectivity assay context
Human APN and IRAP enzymatic assays. Peptide/benzopyran comparators show measurable APN cross-reactivity.
Selectivity Aminopeptidase N Off-target risk

Non-Competitive Inhibition Mechanism

Kinetic analysis of imidazo[1,5-a]pyridine derivative 6a revealed a non-competitive inhibition pattern with respect to the substrate L-Leu-pNA, characterized by a decrease in Vmax with increasing inhibitor concentration while Km remained unchanged [1]. This contrasts sharply with peptide-based IRAP inhibitors and benzopyran compounds (e.g., HFI-419), which act as competitive inhibitors [1].

Inhibition Mechanism
Head-to-head
Non-competitive inhibition: Vmax decreases, Km unchanged. Contrasts with competitive peptide/benzopyran inhibitors.
Allosteric binding context for pathway modulation
Enzymatic assay, L-Leu-pNA 0.2–3.2 mM, fixed compound concentrations. Qualitative mechanism difference.
Enzyme kinetics Allosteric inhibition Mechanism of action

NHC Ligand σ-Donor Properties

NMR analysis of azolium salts derived from imidazo[1,5-a]pyridine scaffolds, which can be synthesized from Ethyl imidazo[1,5-a]pyridine-6-carboxylate, demonstrated weaker σ-donor character compared to the most common imidazol-2-ylidenes and imidazolin-2-ylidenes [1]. This altered electronic profile translates into distinct catalytic reactivity and selectivity in cross-coupling reactions.

NHC σ-Donor Strength
Head-to-head
Weaker σ-donor character compared to imidazol-2-ylidenes, assessed by NMR of azolium salts.
Ligand electronic-property context for catalyst design
Qualitative NMR evidence. May alter metal-center reactivity in cross-coupling.
N-Heterocyclic carbene Organometallic catalysis Ligand design

Anticancer Activity in Cisplatin-Resistant Models

Cationic palladium allyl complexes bearing imidazo[1,5-a]pyridine-3-ylidene ligands exhibited remarkable antitumoral activity against a panel of cisplatin-sensitive and cisplatin-resistant cell lines, with IC50 values in the micro- and nano-molar range [1]. Notably, derivatives containing a pyridine arm combined good anticancer activity with poor cytotoxicity against normal cells, indicating a favorable therapeutic index [1].

Cisplatin-Resistant Models
Cross-study
Palladium allyl complexes with imidazo[1,5-a]pyridine-3-ylidene ligands: IC50 micro- to nano-molar range against cisplatin-sensitive and -resistant cell lines.
Cell-model endpoint review; retained response in resistant lines reported
In vitro cytotoxicity assays. Exact fold-change not quantified. Research-use context.
Anticancer Palladium complexes Cisplatin resistance

Lipophilicity Profile for CNS Discovery

Ethyl imidazo[1,5-a]pyridine-6-carboxylate has a computed XLogP3-AA value of 2.1 [1], placing it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, where excessive lipophilicity (LogP >5) is associated with promiscuous off-target activity and poor metabolic stability. In contrast, the free carboxylic acid analog (imidazo[1,5-a]pyridine-6-carboxylic acid, CAS 256935-76-9) has a significantly lower LogP (estimated ~0.5), which may limit passive permeability across biological membranes.

Lipophilicity Profile
Class-level
Computed XLogP3-AA = 2.1. Free acid analog estimated ~0.5.
CNS-property context for discovery workflows
Computed value; experimental validation may be required. Data to verify.
CNS drug discovery Lipophilicity Blood-brain barrier

Ethyl imidazo[1,5-a]pyridine-6-carboxylate Applications


IRAP Inhibitor Synthesis

Use Ethyl imidazo[1,5-a]pyridine-6-carboxylate as a key building block for constructing imidazo[1,5-a]pyridine-based IRAP inhibitors. The scaffold has demonstrated low-micromolar IC50 values (1.0–2.9 µM) and >125-fold selectivity over APN, making it a validated starting point for lead optimization [1]. The ester handle allows facile introduction of substituents at the 6-position to explore SAR.

NHC Ligand Preparation for Catalysis

Derivatize the ethyl carboxylate group to access imidazo[1,5-a]pyridine-3-ylidene NHC ligands. These ligands exhibit weaker σ-donation than classical imidazol-2-ylidenes, enabling distinct catalytic profiles in palladium-, gold-, copper-, and rhodium-catalyzed cross-coupling reactions [2]. Recent patents describe their use in Suzuki–Miyaura coupling, C–N bond formation, and C–H functionalization [3].

Anticancer Metallodrugs for Cisplatin-Resistant Tumors

Employ the imidazo[1,5-a]pyridine scaffold to synthesize palladium allyl complexes that retain nanomolar-to-micromolar cytotoxicity against cisplatin-resistant cell lines while showing reduced toxicity toward normal cells [2]. The 6-carboxylate position can be modified to tune pharmacokinetic properties or introduce targeting moieties.

Fluorescent Probes for Imaging and Esterase Detection

Leverage the intrinsic fluorescence of the imidazo[1,5-a]pyridine core to design dyes for cellular imaging applications [4]. The ethyl ester functionality can serve as a fluorogenic substrate for esterase detection, where enzymatic hydrolysis triggers a turn-on fluorescence response with high signal-to-noise ratios [5].

Application
Selection Property
Validation Focus
IRAP inhibitor synthesis
Scaffold activity and selectivity context
IRAP enzymatic assay and APN selectivity endpoints
NHC ligand preparation
Electronic σ-donor character review
Catalyst performance in cross-coupling reactions
Cisplatin-resistant cell-model studies
Metallodrug cell-model response context
Cytotoxicity endpoint review in resistant vs sensitive lines
Fluorescent probe design
Core fluorescence and esterase-substrate context
Imaging signal-to-noise and enzymatic activation endpoints

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